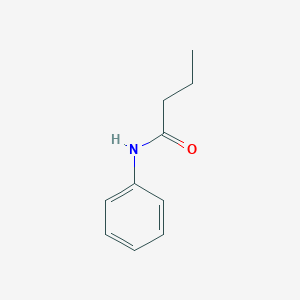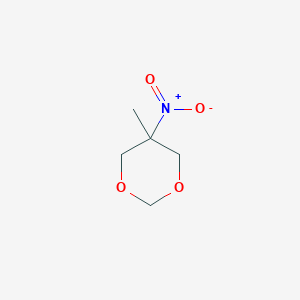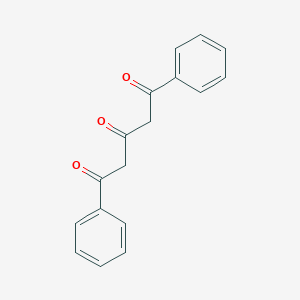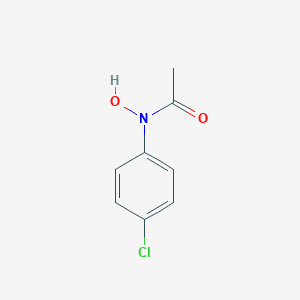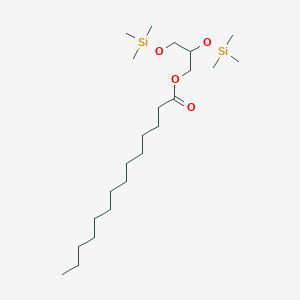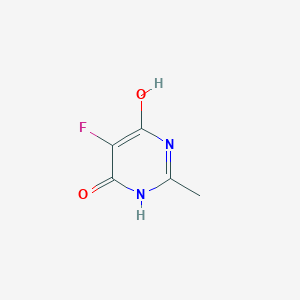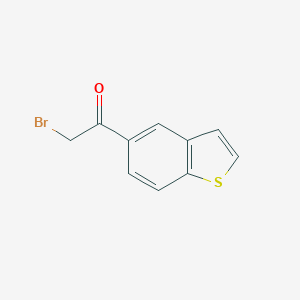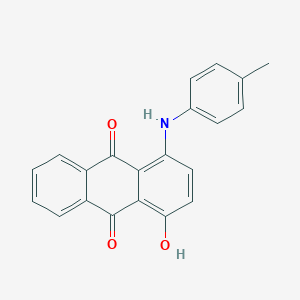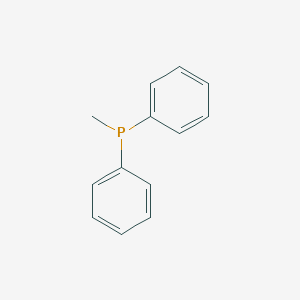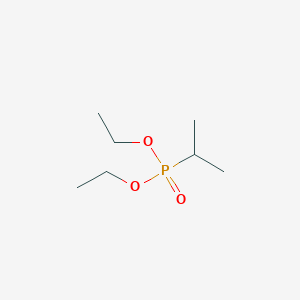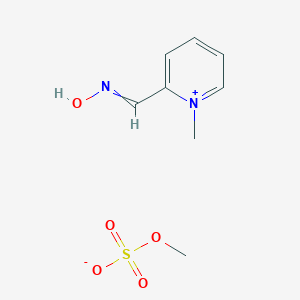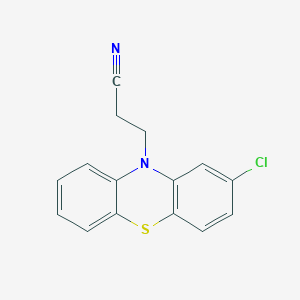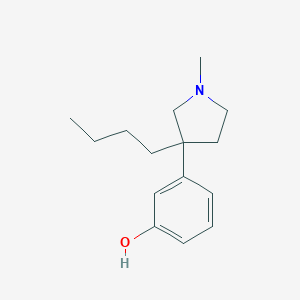
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol, also known as BMPP, is a synthetic compound that is commonly used in scientific research. It is a potent agonist of the nicotinic acetylcholine receptor and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and causing it to open ion channels. This leads to the influx of calcium ions, which triggers a series of biochemical and physiological responses. m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has been shown to have a higher affinity for the receptor than nicotine, making it a useful tool for studying the receptor's function.
Efectos Bioquímicos Y Fisiológicos
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the modulation of ion channel activity, and the enhancement of cognitive function. It has been shown to improve learning and memory in animal models and to have potential therapeutic applications for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol in lab experiments is its high affinity for the nicotinic acetylcholine receptor, which allows for precise control of receptor activation. However, one limitation is that m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is a synthetic compound and may not fully replicate the effects of natural ligands on the receptor.
Direcciones Futuras
There are several future directions for research on m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol, including investigating its potential therapeutic applications for neurological disorders, exploring its effects on other ion channels and receptors, and developing more selective agonists of the nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol and its potential limitations as a research tool.
In conclusion, m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is a synthetic compound that has been widely used in scientific research as an agonist of the nicotinic acetylcholine receptor. Its high affinity for the receptor and its ability to modulate ion channel activity and enhance cognitive function make it a valuable tool for studying the receptor's function. Future research on m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol will continue to provide insights into the biochemical and physiological effects of the nicotinic acetylcholine receptor and its potential therapeutic applications.
Métodos De Síntesis
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol can be synthesized through a multi-step process involving the reaction of 3-butyl-1-methylpyrrolidin-2-one with phenylmagnesium bromide, followed by a reaction with paraformaldehyde and hydrogenation. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is commonly used in scientific research as a tool for studying the nicotinic acetylcholine receptor. It has been shown to be an effective agonist of this receptor, which plays a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has also been used to study the effects of nicotine on the brain and to investigate potential treatments for nicotine addiction.
Propiedades
Número CAS |
1505-39-1 |
|---|---|
Nombre del producto |
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol |
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-(3-butyl-1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-8-15(9-10-16(2)12-15)13-6-5-7-14(17)11-13/h5-7,11,17H,3-4,8-10,12H2,1-2H3 |
Clave InChI |
FYZBHPKQZFGKAR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Sinónimos |
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



